3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
The synthesis of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the reaction of 4-chloro-3,5-dimethylphenol with chloromethyl methyl ether to form the intermediate 4-chloro-3,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with 5-chloromethyl-1,2,4-oxadiazole under basic conditions to yield the final product .
Chemical Reactions Analysis
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various oxidizing and reducing agents .
Scientific Research Applications
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Agriculture: The compound is explored as a potential pesticide due to its ability to inhibit certain enzymes in pests.
Materials Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole include:
4-Chloro-3,5-dimethyl-1H-pyrazole: Another heterocyclic compound with similar structural features.
2-Chloro-5-chloromethylthiazole: A compound with similar functional groups but different ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and the oxadiazole ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
263016-09-7 |
---|---|
Molecular Formula |
C12H12Cl2N2O2 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-7-3-9(4-8(2)12(7)14)17-6-10-15-11(5-13)18-16-10/h3-4H,5-6H2,1-2H3 |
InChI Key |
ZXEJDCREXXOYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NOC(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.